3-(3-Fluorophenyl)phenethyl alcohol
Description
Significance of Fluorine in Medicinal Chemistry and Bioactive Compounds
The introduction of fluorine into drug candidates has become a widespread strategy in medicinal chemistry for enhancing a molecule's pharmacological profile. acs.orgchemxyne.com Due to its small size and high electronegativity, fluorine can significantly alter a compound's properties. chemxyne.comtandfonline.com The strategic placement of fluorine can influence a molecule's conformation, pKa, metabolic stability, and membrane permeability. victoria.ac.nz These modifications can lead to improved binding affinity to target proteins, enhanced bioavailability, and altered metabolic pathways. chemxyne.comtandfonline.comnih.gov
The Phenethyl Alcohol Scaffold as a Privileged Structure in Chemical Biology
Phenethyl alcohol, also known as 2-phenylethanol, is an organic compound consisting of a phenyl group attached to an ethanol (B145695) backbone. wikipedia.org This structural motif is found widely in nature, including in the essential oils of roses, jasmine, and ylang-ylang, where it contributes to their characteristic floral scents. foreverest.netchemicalbook.com Beyond its use in fragrances, the phenethyl alcohol scaffold is recognized as a "privileged structure" in chemical biology. This term refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity.
The phenethyl alcohol structure is present in numerous bioactive compounds and serves as a crucial building block in the synthesis of various pharmaceuticals. chemicalbook.com Its biological activities are diverse; for instance, it has been shown to possess antimicrobial and preservative properties. nih.govcir-safety.org Research has indicated that phenethyl alcohol can alter the cellular permeability barrier in microorganisms like Escherichia coli, which is a potential mechanism for its antimicrobial action. researchgate.netnih.gov Its simple, yet versatile, structure allows for a wide range of chemical modifications, making it a valuable starting point for developing new therapeutic agents.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[3-(3-fluorophenyl)phenyl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FO/c15-14-6-2-5-13(10-14)12-4-1-3-11(9-12)7-8-16/h1-6,9-10,16H,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMHKJMVEPWSTOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=CC=C2)F)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60374653 | |
| Record name | 3-(3-Fluorophenyl)phenethyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60374653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
840522-20-5 | |
| Record name | 3′-Fluoro[1,1′-biphenyl]-3-ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=840522-20-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3-Fluorophenyl)phenethyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60374653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 3 Fluorophenyl Phenethyl Alcohol and Analogous Structures
Established Synthetic Pathways for Phenethyl Alcohols
The construction of the phenethyl alcohol scaffold can be achieved through several reliable synthetic routes. These methods typically involve the formation of the C-C bond followed by or concurrent with the introduction of the hydroxyl group.
Reduction of Carbonyl Precursors to Alcohols
A prevalent and versatile method for synthesizing phenethyl alcohols involves the reduction of corresponding carbonyl compounds. researchgate.netnih.govprotocols.io This approach is broadly applicable to aldehydes, ketones, carboxylic acids, and esters. researchgate.netnih.govprotocols.io
The reduction of aldehydes yields primary alcohols, while ketones are converted to secondary alcohols. researchgate.net For the synthesis of 3-(3-Fluorophenyl)phenethyl alcohol, a primary alcohol, suitable precursors would include 3-(3-fluorophenyl)acetaldehyde or a derivative of 3-(3-fluorophenyl)acetic acid.
Common reducing agents for aldehydes and ketones include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). researchgate.netprotocols.io NaBH₄ is a milder reagent, often preferred for its safety and ease of handling, and is capable of reducing aldehydes and ketones. researchgate.netthieme-connect.de LiAlH₄ is a more potent reducing agent and is necessary for the reduction of carboxylic acids and esters to primary alcohols. researchgate.netprotocols.io
For instance, the reduction of an ester like ethyl 3-(3-fluorophenyl)acetate would proceed via an aldehyde intermediate, which is further reduced in situ to the desired 2-(3-fluorophenyl)ethanol. A similar transformation has been reported for the synthesis of ethyl 3-(3-aminophenyl)propanoate, where stannous chloride was used to simultaneously reduce a nitro group and facilitate the esterification of a carboxylic acid. google.com
| Carbonyl Precursor | Reducing Agent | Product |
| Aldehyde | NaBH₄ or LiAlH₄ | Primary Alcohol |
| Ketone | NaBH₄ or LiAlH₄ | Secondary Alcohol |
| Carboxylic Acid | LiAlH₄ | Primary Alcohol |
| Ester | LiAlH₄ | Primary Alcohol |
Hydroboration-Oxidation Approaches
The hydroboration-oxidation of styrenes presents an alternative route to phenethyl alcohols, characteristically yielding the anti-Markovnikov addition product. academie-sciences.frnih.govbeilstein-journals.orgresearchgate.net This two-step process involves the addition of a borane (B79455) reagent across the double bond of an alkene, followed by oxidation to replace the boron atom with a hydroxyl group. nih.govresearchgate.net
For the synthesis of 2-(3-fluorophenyl)ethanol, a precursor to this compound, the starting material would be 1-ethenyl-3-fluorobenzene (3-fluorostyrene). The reaction with a borane reagent such as borane-tetrahydrofuran (B86392) complex (BH₃·THF) or diborane (B8814927) (B₂H₆) would lead to the formation of an organoborane intermediate. nih.govbeilstein-journals.org Subsequent oxidation, typically with hydrogen peroxide (H₂O₂) in the presence of a base like sodium hydroxide (B78521) (NaOH), affords the primary alcohol. nih.govbeilstein-journals.org This method is highly regioselective, with the hydroxyl group adding to the less substituted carbon of the double bond. nih.gov The reaction is also stereospecific, proceeding via a syn-addition of the hydrogen and boron atoms across the double bond. nih.gov
The use of bulkier borane reagents, such as 9-borabicyclo[3.3.1]nonane (9-BBN), can enhance the regioselectivity of the hydroboration step, particularly for terminal aromatic alkynes. rsc.org
Nucleophilic Ring-Opening Reactions Leading to Alcohol Moieties
The ring-opening of epoxides with suitable nucleophiles is a powerful method for the synthesis of β-substituted alcohols. thieme-connect.de In the context of synthesizing phenethyl alcohols, the reaction of a Grignard reagent with ethylene (B1197577) oxide is a classic and effective approach for forming a primary alcohol with a two-carbon extension. thieme-connect.deacademie-sciences.frnih.govnih.govresearchgate.net
To synthesize this compound, a Grignard reagent, such as 3-fluorobenzylmagnesium bromide, would be reacted with ethylene oxide. The nucleophilic carbon of the Grignard reagent attacks one of the electrophilic carbons of the epoxide ring, leading to its opening and the formation of a magnesium alkoxide intermediate. thieme-connect.deresearchgate.net Subsequent acidic workup protonates the alkoxide to yield the final primary alcohol. thieme-connect.deresearchgate.net It is crucial to perform Grignard reactions under anhydrous conditions to prevent the decomposition of the reagent. thieme-connect.de
Enantioselective Synthesis and Resolution Strategies for Chiral Analogs
For many applications, particularly in the pharmaceutical industry, obtaining a single enantiomer of a chiral alcohol is essential. Several strategies have been developed for the enantioselective synthesis and resolution of chiral phenethyl alcohol analogs.
Biocatalytic Approaches (e.g., Enzyme-Catalyzed Reductions and Resolutions)
Biocatalysis offers a green and highly selective alternative to traditional chemical methods for producing enantiomerically pure compounds. chemicalbook.comgoogle.com Enzymes, particularly lipases and carbonyl reductases, are widely used for the kinetic resolution of racemic alcohols and the asymmetric reduction of prochiral ketones. thieme-connect.dechemicalbook.comwikipedia.org
Enzyme-Catalyzed Kinetic Resolution: This method involves the selective reaction of one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer and the product. Lipase-catalyzed transesterification is a common strategy for the kinetic resolution of racemic secondary alcohols. thieme-connect.dewikipedia.org For example, the kinetic resolution of racemic 1-phenylethanol (B42297) has been achieved with high enantiomeric excess using lipase (B570770) B from Candida antarctica (CALB). This methodology has been successfully applied to a variety of aryltrimethylsilyl chiral alcohols, demonstrating the versatility of lipases in resolving structurally diverse substrates. thieme-connect.dewikipedia.org
Enzyme-Catalyzed Asymmetric Reduction: Prochiral ketones can be reduced to single-enantiomer alcohols with high selectivity using carbonyl reductases. For instance, recombinant E. coli expressing a carbonyl reductase has been used for the asymmetric reduction of 3'-(trifluoromethyl)acetophenone (B147564) to (R)-1-[3-(trifluoromethyl)phenyl]ethanol with excellent enantiomeric excess (>99.9% ee). wikipedia.org This approach highlights the potential for producing chiral fluorinated phenethyl alcohol analogs through the selection of appropriate enzymes and reaction conditions.
| Biocatalytic Method | Substrate | Enzyme Type | Product |
| Kinetic Resolution | Racemic Alcohol | Lipase | Enantioenriched Alcohol and Ester |
| Asymmetric Reduction | Prochiral Ketone | Carbonyl Reductase | Chiral Alcohol |
Asymmetric Hydrogenation Techniques
Asymmetric hydrogenation is a powerful tool for the synthesis of chiral compounds, offering high enantioselectivity and atom economy. This technique typically employs a transition metal catalyst coordinated to a chiral ligand to hydrogenate a prochiral substrate, such as an olefin or a ketone.
For the synthesis of chiral phenethyl alcohols, the asymmetric hydrogenation of the corresponding acetophenone (B1666503) derivative is a direct and efficient route. A notable example is the synthesis of (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol, where a ruthenium catalyst bearing a chiral phosphine (B1218219) ligand, (S,S)-xylskewphos, was used to hydrogenate 2',6'-dichloro-3'-fluoroacetophenone (B32307) with high yield and enantioselectivity (98.5% ee).
The asymmetric hydrogenation of olefins, such as 1,1-diarylethylenes, can also be achieved with high enantioselectivity using iridium or ruthenium catalysts complexed with chiral phosphoramidite (B1245037) or diamine ligands, respectively. A relay strategy combining selective arene exchange with a chromium carbonyl complex and subsequent asymmetric hydrogenation has been developed to differentiate the prochiral faces of 1,1-diarylethylenes, leading to chiral gem-diaryl carbon centers.
| Substrate Type | Catalyst System | Chiral Product |
| Prochiral Ketone | Ru-chiral phosphine | Chiral Secondary Alcohol |
| 1,1-Diarylethylene | Ir-phosphoramidite or Ru-diamine | Chiral Alkane |
Dynamic Kinetic Resolution Methods
Dynamic kinetic resolution (DKR) is a powerful technique for the stereoselective synthesis of chiral alcohols, providing a pathway to obtain enantiomerically pure products from a racemic mixture with a theoretical maximum yield of 100%. This methodology combines the enzymatic kinetic resolution of a racemic alcohol with an in-situ racemization of the less reactive enantiomer. For secondary alcohols analogous to this compound, such as 1-phenylethanol, DKR has been effectively applied.
A common approach involves the use of a lipase, such as Candida antarctica lipase B (CALB), for the enantioselective acylation of one of the alcohol's enantiomers. Simultaneously, a racemization catalyst is employed to convert the remaining unreacted enantiomer into its counterpart, allowing it to be consumed in the enzymatic reaction.
Several types of racemization catalysts have been successfully paired with enzymatic resolution. For instance, zeolites containing low concentrations of metals like zirconium or aluminum have been shown to be effective for the racemization of 1-phenylethanol. nih.gov The reaction is typically conducted in a solvent like toluene. The choice of acyl donor is also critical; high-molecular-weight acyl-transfer reagents, such as vinyl octanoate, can lead to higher enantiomeric excess (ee) of the product ester. nih.gov Another effective racemization agent is niobium phosphate (B84403) hydrate (B1144303) (NbOPO₄·nH₂O), which, when combined with CALB, facilitates the DKR of (S)-1-phenylethanol to yield the corresponding (R)-1-phenylethyl acetate (B1210297) with high conversion and good enantioselectivity. scielo.br More recently, systems using vanadyl sulfate (B86663) (VOSO₄) as the racemization catalyst in conjunction with CALB have been optimized for the DKR of secondary benzyl (B1604629) alcohols. acs.org
The general principle of DKR applied to a phenethyl alcohol is illustrated in the scheme below, where one enantiomer is enzymatically acylated to an ester, and the other is racemized to replenish the reactive enantiomer.
Table 1: Catalytic Systems for Dynamic Kinetic Resolution of Phenethyl Alcohol Analogs
| Racemization Catalyst | Enzyme | Acyl Donor | Solvent | Product | Conversion (%) | Enantiomeric Excess (ee %) | Reference |
| Zr- or Al-containing Zeolite Beta | Candida antarctica lipase | Vinyl octanoate | Toluene | (R)-phenylethylester | ~100 | 98 | nih.gov |
| Niobium phosphate hydrate (NbOPO₄·nH₂O) | Candida antarctica lipase B (CALB) | Vinyl acetate | Toluene | (R)-1-phenylethyl acetate | 92 | 85 | scielo.br |
| Vanadyl sulfate (VOSO₄) | Candida antarctica lipase B (CALB) | Vinyl decanoate | Heptane | (R)-phenylethyl decanoate | >90 | >99 | acs.org |
Derivatization and Functionalization Strategies
The hydroxyl group of this compound serves as a versatile handle for derivatization and incorporation into more complex molecular structures. These modifications are crucial for exploring the structure-activity relationships of new compounds in various fields, including medicinal chemistry and materials science.
Synthesis of Fluorinated Phenethyl Amides and Esters
The synthesis of amides and esters from the parent alcohol introduces new functional groups that can significantly alter the compound's physicochemical properties.
Fluorinated Phenethyl Esters: Esterification of this compound can be achieved through standard methods, such as reaction with a carboxylic acid or its activated derivative (e.g., an acyl chloride or anhydride). A general method for synthesizing phenyl esters involves reacting a phenol (B47542) with a carboxylic acid in the presence of a borate-sulfuric acid catalyst complex. google.com For fluorinated alcohols, direct esterification is a common strategy. The incorporation of fluorine can influence the biological activity and properties of the resulting esters. nih.govpdx.edu For example, well-defined polystyrenes with α-fluorinated alkyl ester end groups have been synthesized, demonstrating the utility of fluorinated esters in materials science. rsc.org
Fluorinated Phenethyl Amides: The synthesis of fluorinated phenethyl amides typically involves a multi-step process. First, the alcohol is converted to a more reactive intermediate, such as an amine. This can be achieved through various synthetic routes. Subsequently, the resulting amine can be acylated to form the desired amide. Amide derivatives are readily synthesized by the reaction of a substituted amine with a carboxylic acid derivative. sphinxsai.com A one-pot method for synthesizing fluorinated amides has been reported, proceeding through an N-perfluoroalkylation of nitrosoarenes to form labile hydroxylamine (B1172632) intermediates that can be converted to amides. nih.govacs.org These fluorinated amide motifs are important in biologically active molecules. nih.gov
Incorporation into Complex Molecular Scaffolds (e.g., Urea (B33335) Hybrids, Triazoles, Purine-2,6-diones)
The 3-(3-fluorophenyl)phenethyl moiety can be integrated as a key building block into larger, more complex molecular architectures, leading to novel compounds with potential therapeutic applications.
Urea Hybrids: Urea derivatives containing fluorinated phenyl groups are of significant interest. For instance, compounds like N-(3-fluorophenyl)-N'-(3-(trifluoromethyl)phenyl)urea have been synthesized. sigmaaldrich.com The synthesis of a urea hybrid incorporating the 3-(3-fluorophenyl)phenethyl group would typically involve the conversion of the alcohol to the corresponding amine, followed by reaction with an appropriate isocyanate or carbamoyl (B1232498) chloride. These structures are explored for various biological activities.
Triazoles: The 1,2,4-triazole (B32235) ring is a common scaffold in medicinal chemistry. The 3-(3-fluorophenyl)phenethyl group can be attached to a triazole core. For example, structures such as 2-(3-fluorophenyl)-4-phenyl-3H-1,2,4-triazole have been reported. nih.gov The synthesis could involve the reaction of a 3-(3-fluorophenyl)phenethyl-substituted intermediate with other components to form the heterocyclic ring.
Purine-2,6-diones: Purine-2,6-diones, also known as xanthines, are another important class of heterocyclic compounds. The incorporation of a phenethyl group, potentially with fluorination, can lead to derivatives with diverse pharmacological profiles. The synthesis of such complex molecules would involve multi-step synthetic sequences where the 3-(3-fluorophenyl)phenethyl group is introduced onto the purine (B94841) backbone. Compounds with a purine-2,6-dione (B11924001) core have been studied for their potential anticancer and antiviral properties. ontosight.ai
Advanced Spectroscopic Characterization of Fluorinated Phenethyl Alcohols
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 3-(3-Fluorophenyl)phenethyl alcohol, a combination of ¹H, ¹³C, and ¹⁹F NMR would provide a complete picture of its molecular framework.
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aliphatic ethyl bridge and the two aromatic rings. The integration of these signals would confirm the presence of the 13 protons in the molecule.
The aliphatic protons of the phenethyl group are anticipated to appear as two triplets. The -CH₂- group adjacent to the hydroxyl moiety would likely resonate around 3.7-3.9 ppm, similar to the signal at 3.86 ppm in the parent compound, phenethyl alcohol. nih.gov The adjacent -CH₂- group, attached to the unsubstituted phenyl ring, is expected at approximately 2.8-3.0 ppm (compared to 2.89 ppm in phenethyl alcohol). nih.gov A broad singlet for the hydroxyl (-OH) proton is also expected, with a chemical shift that can vary depending on solvent and concentration, but typically appears between 1.5 and 2.5 ppm.
The aromatic region (typically 6.8-7.4 ppm) would be more complex due to the presence of two distinct phenyl rings. The protons of the unsubstituted phenyl ring are expected to appear as a multiplet around 7.2-7.4 ppm, similar to phenethyl alcohol. hmdb.caspectrabase.com The protons on the 3-fluorophenyl ring will show more complex splitting patterns due to both H-H and H-F couplings. The fluorine substituent will influence the chemical shifts of the adjacent protons, causing them to shift slightly downfield or upfield depending on their position relative to the fluorine atom.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| -CH₂-OH | 3.7 – 3.9 | Triplet (t) |
| Ar-CH₂- | 2.8 – 3.0 | Triplet (t) |
| -OH | 1.5 – 2.5 | Broad Singlet (br s) |
| Unsubstituted Phenyl H | 7.2 – 7.4 | Multiplet (m) |
| 3-Fluorophenyl H | 6.8 – 7.3 | Multiplet (m) |
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, 12 distinct signals are expected in the proton-decoupled spectrum, corresponding to the 14 carbon atoms (with some overlap possible for the unsubstituted phenyl carbons).
The aliphatic carbons are the most straightforward to assign. The carbon of the -CH₂-OH group is expected around 63 ppm, and the Ar-CH₂- carbon around 39 ppm, based on data for phenethyl alcohol (63.48 ppm and 39.15 ppm, respectively). nih.govchemicalbook.com
The aromatic carbons will resonate between approximately 113 and 165 ppm. A key feature will be the carbon directly bonded to the fluorine atom (C-3 of the fluorophenyl ring). This carbon signal is expected to be a doublet with a large one-bond coupling constant (¹JCF) of approximately 240-250 Hz. The carbons ortho and meta to the fluorine atom will also exhibit smaller C-F couplings (²JCF and ³JCF). The carbon atom attached to the other phenyl ring (C-1 of the fluorophenyl ring) would also be influenced. For comparison, in 3-(trifluoromethyl)phenethyl alcohol, the aromatic carbons show shifts influenced by the electron-withdrawing CF₃ group. chemicalbook.com The presence of the fluorine atom in the target molecule is expected to have a distinct electronic effect on the chemical shifts of the carbons in the fluorinated ring.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (J, Hz) |
| -C H₂-OH | ~ 63 | - |
| Ar-C H₂- | ~ 39 | - |
| C (unsubstituted ring) | 126 - 139 | - |
| C-F (fluorophenyl ring) | ~ 163 | ¹JCF ≈ 245 |
| C-H (fluorophenyl ring) | 113 - 131 | ²⁻⁴JCF ≈ 2-25 |
| C-C (ipso, fluorophenyl ring) | ~ 142 | ²JCF ≈ 20-25 |
¹⁹F NMR is a highly sensitive technique for observing fluorine-containing compounds. In the proton-decoupled ¹⁹F NMR spectrum of this compound, a single signal is expected, as there is only one fluorine atom in the molecule.
The chemical shift of this signal provides information about the electronic environment of the fluorine atom. For a fluorine atom on a benzene (B151609) ring, the chemical shift typically falls within the range of -100 to -140 ppm relative to a CFCl₃ standard. The precise chemical shift would be influenced by the electronic nature of the phenethyl alcohol substituent on the same ring. As there are no other fluorine atoms in the molecule, this signal would appear as a singlet in a standard proton-decoupled spectrum. In a proton-coupled spectrum, this signal would appear as a multiplet due to coupling with the ortho and meta protons on the fluorophenyl ring.
Vibrational Spectroscopy
The FT-IR spectrum of this compound is expected to display several characteristic absorption bands that confirm its structure.
A prominent and broad absorption band is predicted in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol functional group. nist.govchemicalbook.com The broadness of this peak is due to intermolecular hydrogen bonding. Strong bands corresponding to the C-O stretching vibration are expected around 1050-1150 cm⁻¹.
The aromatic and aliphatic C-H stretching vibrations would also be visible. The aromatic C-H stretches typically appear as a group of weaker bands just above 3000 cm⁻¹ (e.g., 3000-3100 cm⁻¹). The aliphatic C-H stretches from the ethyl group are expected to appear as stronger bands just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹).
The presence of the two phenyl rings will give rise to characteristic C=C stretching vibrations within the aromatic ring, appearing as a series of absorptions in the 1450-1600 cm⁻¹ region. A very strong and characteristic absorption due to the C-F bond stretching vibration is expected in the 1100-1250 cm⁻¹ range. researchgate.net
Table 3: Predicted FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3200 – 3600 (broad) | O-H stretch | Alcohol |
| 3000 – 3100 | C-H stretch | Aromatic |
| 2850 – 2960 | C-H stretch | Aliphatic |
| 1450 – 1600 | C=C stretch | Aromatic Ring |
| 1100 – 1250 (strong) | C-F stretch | Aryl-Fluoride |
| 1050 – 1150 | C-O stretch | Alcohol |
Raman spectroscopy provides complementary information to FT-IR. While the O-H and C-O stretches are typically weak in Raman spectra, the C-H and C=C stretching vibrations of the aromatic rings are expected to be strong.
The most intense bands in the Raman spectrum are often the symmetric vibrations of the non-polar bonds. Therefore, strong signals are predicted for the aromatic C-H stretching vibrations above 3000 cm⁻¹ and for the symmetric "ring-breathing" modes of the phenyl groups, which typically appear around 1000 cm⁻¹ and 1600 cm⁻¹. The aliphatic C-H stretching and bending vibrations (2850-2960 cm⁻¹ and ~1450 cm⁻¹, respectively) should also be clearly visible. The C-F stretching vibration might also be observed, although its intensity can vary. Comparing the Raman spectrum of the target molecule with that of phenethyl alcohol would highlight the influence of the 3-fluorophenyl substituent. researchgate.net
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its molecular ion. For 3'-Fluoro[1,1'-biphenyl]-3-ethanol (the systematic name for this compound), electron ionization (EI) mass spectrometry provides critical data for its identification. The compound's molecular formula is C₁₄H₁₃FO, giving it a molecular weight of approximately 216.26 g/mol .
In the mass spectrometer, the molecule is ionized to form a molecular ion (M⁺˙), which then undergoes fragmentation through various pathways. Aromatic alcohols, such as the subject compound, typically exhibit a prominent molecular ion peak due to the stability conferred by the aromatic rings. whitman.edu The key fragmentation pathways expected for 3'-Fluoro[1,1'-biphenyl]-3-ethanol are driven by the presence of the primary alcohol and the substituted biphenyl (B1667301) core.
Key fragmentation processes include:
Benzylic Cleavage: The most significant fragmentation is expected to be the cleavage of the Cα-Cβ bond, leading to the loss of a hydroxymethyl radical (•CH₂OH). This is a favorable pathway as it results in a stable, resonance-delocalized benzylic cation. This cleavage would produce a fragment ion with a mass-to-charge ratio (m/z) of 185.
Dehydration: A common fragmentation pathway for alcohols is the elimination of a water molecule (H₂O). libretexts.orgjove.com This process results in a fragment ion peak at M-18, which for this compound corresponds to an m/z of 198.
Alpha-Cleavage: While benzylic cleavage is often dominant in such structures, a characteristic peak for many primary alcohols is observed at m/z 31, corresponding to the [CH₂OH]⁺ fragment. whitman.edu The appearance and intensity of this peak can sometimes be low if other fragmentation routes are more favorable.
Biphenyl Core Fragmentation: Cleavage at the bond connecting the two phenyl rings can also occur, leading to fragments representative of the individual substituted rings, such as a fluorophenyl cation at m/z 95.
The predicted fragmentation data are summarized in the table below.
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Neutral Loss |
|---|---|---|
| 216 | [C₁₄H₁₃FO]⁺˙ | (Molecular Ion) |
| 198 | [C₁₄H₁₁F]⁺˙ | H₂O (18 u) |
| 185 | [C₁₃H₁₀F]⁺ | •CH₂OH (31 u) |
| 95 | [C₆H₄F]⁺ | •C₈H₉O (121 u) |
| 31 | [CH₂OH]⁺ | •C₁₃H₁₀F (185 u) |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions, which corresponds to the promotion of electrons to higher energy orbitals. The spectrum provides information about the electronic structure of a molecule, particularly the nature of its chromophores and conjugated systems.
The primary chromophore in 3'-Fluoro[1,1'-biphenyl]-3-ethanol is the substituted biphenyl system. Biphenyl itself is known to exhibit a strong absorption band, often called the K-band, which arises from π → π* electronic transitions within the conjugated system of the two phenyl rings. oup.com The position and intensity of this band are highly sensitive to the planarity of the molecule and the nature of any substituents.
Conjugation and Substitution: The intense K-band in biphenyl, which indicates conjugation between the rings, appears around 250 nm. oup.comnih.gov The substitution pattern in 3'-Fluoro[1,1'-biphenyl]-3-ethanol, with groups at the 3 and 3' positions, lacks the significant steric hindrance that would be introduced by ortho-substituents. nih.gov This allows the two phenyl rings to adopt a more coplanar conformation, preserving the π-conjugation. Substituents such as halogens and alkyl groups on a biphenyl ring typically induce a bathochromic (red) shift, moving the absorption maximum to a longer wavelength. nih.govacs.org Therefore, the main absorption band for 3'-Fluoro[1,1'-biphenyl]-3-ethanol is expected to appear at a wavelength slightly longer than 250 nm.
Benzenoid Bands: In addition to the main conjugation band, finer structured, lower intensity bands known as B-bands are also characteristic of aromatic compounds. These π → π* transitions are expected to appear at longer wavelengths, typically in the 270-300 nm region. nih.gov
Auxochrome Effect: The hydroxyl (-OH) group contains non-bonding electrons (n-electrons), allowing for weak n → π* transitions. However, these are often obscured by the much more intense π → π* absorptions of the aromatic system. jove.com
The expected electronic transitions and their approximate absorption regions are detailed in the table below, with comparisons to related compounds.
| Compound | Transition Type | Approximate λₘₐₓ (nm) |
|---|---|---|
| 3'-Fluoro[1,1'-biphenyl]-3-ethanol | π → π* (K-band) | ~255-265 |
| π → π* (B-band) | ~270-300 | |
| Biphenyl (Reference) | π → π* (K-band) | ~250 oup.comnih.gov |
| Fluorobenzene (Reference) | π → π | ~266 aatbio.com |
| Benzyl (B1604629) Alcohol (Reference) | π → π | ~259 aatbio.com |
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Methods)
No dedicated studies using Density Functional Theory (DFT) or other quantum chemical methods to analyze the molecular properties of 3-(3-Fluorophenyl)phenethyl alcohol have been found. Such studies are fundamental for providing insights into the electronic behavior of the compound.
Molecular Electrostatic Potential (MEP) Mapping
There are no published data or graphical representations of the Molecular Electrostatic Potential (MEP) map for this compound. An MEP map is essential for identifying the electrophilic and nucleophilic sites on the molecule, which is critical for predicting its interaction with biological targets.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the corresponding energy gap, have not been calculated or reported for this compound. This analysis is vital for understanding the molecule's chemical reactivity and kinetic stability.
Natural Bond Orbital (NBO) Analysis
An NBO analysis, which provides a detailed picture of the bonding and charge distribution within a molecule, has not been performed for this compound according to available literature.
Quantitative Structure-Activity Relationship (QSAR) Studies
No QSAR studies have been identified that include this compound. QSAR models are used to correlate the chemical structure of compounds with their biological activity, but this specific molecule has not been featured in such a reported model.
Investigation of Biological Activity and Mechanism of Action in Vitro Focus
Structure-Activity Relationship (SAR) Studies of Fluorinated Phenethyl Alcohol Derivatives
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For phenethyl alcohol derivatives, the introduction of a fluorine atom onto the phenyl ring is a key modification that can significantly alter physicochemical properties and, consequently, biological interactions.
Fluorine is a bioisostere for the hydrogen atom but possesses unique properties, including high electronegativity, small atomic radius, and the ability to form strong carbon-fluorine bonds. In medicinal chemistry, fluorination is a common strategy to modulate a compound's metabolic stability, lipophilicity, and binding affinity. The introduction of fluorine can influence the acidity (pKa) of nearby functional groups; for instance, fluorinated alcohols and phenols generally exhibit a more acidic character. nih.gov This increased acidity can alter hydrogen bonding capabilities, which is crucial for molecular recognition at enzyme active sites and receptor binding pockets. nih.govresearchgate.net
While specific SAR studies detailing a wide range of fluorinated phenethyl alcohol derivatives are limited, general principles can be inferred from related molecular classes. For example, in stilbene derivatives, which also contain phenyl rings, the addition of halogen substituents such as fluorine has been shown to enhance antimicrobial activity. rsc.org This suggests that the fluorine atom in 3-(3-Fluorophenyl)phenethyl alcohol could potentially modulate its biological effects compared to the parent compound, phenethyl alcohol. The position of the fluorine substituent (in this case, at the meta-position of the distal phenyl ring) is also critical, as it influences the molecule's electronic distribution and conformation, thereby affecting its interaction with biological targets.
Enzyme Interaction Studies
The interaction of phenethyl alcohol and its derivatives with enzymes is a key area of investigation to elucidate their mechanisms of action. These studies often focus on the inhibition or modulation of specific enzyme targets and utilize the unique properties of fluorine as a mechanistic probe.
The parent compound, phenethyl alcohol, has demonstrated inhibitory effects on certain enzymes. One notable example is its activity against tyrosinase, a key enzyme in melanin biosynthesis. In vitro studies have shown that phenethyl alcohol can inhibit L-tyrosine oxidation in a dose-dependent manner. d-nb.info This suggests a potential role for phenethyl alcohol and its derivatives as modulators of enzymatic pathways involved in pigmentation.
The data below summarizes the tyrosinase inhibitory activity of phenethyl alcohol compared to other related volatile compounds.
| Compound | Tyrosinase Inhibition IC₅₀ (µg/mL) |
| Phenethyl alcohol | 315 ± 13 |
| Linalool | 730 ± 44 |
| Citronellol | 825 ± 31 |
| α-Bisabolol | 635 ± 22 |
| Data sourced from studies on volatile compounds from Rosa rugosa. d-nb.info |
The fluorine atom in this compound can serve as a valuable mechanistic probe for studying enzyme-ligand interactions. Due to its high electronegativity, the fluorine atom can alter the electronic environment of the aromatic ring and influence the acidity of the alcohol's hydroxyl group. nih.gov This modulation of electronic properties can affect how the molecule binds within an enzyme's active site.
Fluorinated alcohols are recognized for their strong hydrogen-bonding donor ability and low nucleophilicity. researchgate.net These characteristics can lead to more specific and potentially stronger interactions with amino acid residues in an enzyme's active site, such as serine, threonine, or tyrosine. By comparing the enzymatic inhibition of the fluorinated versus the non-fluorinated analog, researchers can gain insights into the importance of hydrogen bonding and electronic interactions in the binding mechanism.
Receptor Binding and Modulation Assays (e.g., Cannabinoid Type-1 receptor, Serotonin Receptors)
The phenethyl and fluorophenyl moieties are common structural motifs in compounds designed to interact with various receptors. The Cannabinoid Type-1 (CB1) and serotonin receptors are two such targets of significant pharmacological interest.
The CB1 receptor is a G protein-coupled receptor expressed abundantly in the central nervous system. nih.govwikipedia.org It is involved in regulating a wide range of physiological processes. nih.gov Molecules containing fluorophenyl groups have been successfully developed as ligands for the CB1 receptor, indicating that this structural feature is compatible with binding to this target. nih.gov Similarly, the N-phenethyl group is found in various compounds that bind to other receptors, such as the μ-opioid receptor, highlighting the relevance of this scaffold in receptor-ligand interactions. nih.gov
Serotonin receptors, such as the 5-HT3 subtype, are ligand-gated ion channels that play a role in neurotransmission. nih.govsemanticscholar.org While specific binding data for this compound at either CB1 or serotonin receptors is not extensively documented in the available literature, its structural components suggest a potential for interaction that warrants further investigation through dedicated receptor binding and modulation assays.
Biological Screening in In Vitro Assays (e.g., Antimicrobial, Antioxidant, Antiproliferative Activity, with mechanistic aspects)
In vitro screening assays are essential for identifying and characterizing the biological activities of novel compounds. Phenethyl alcohol and its derivatives have been evaluated for antimicrobial, antioxidant, and antiproliferative properties.
Antimicrobial Activity
Phenethyl alcohol (PEA) is well-documented for its broad-spectrum antimicrobial properties. wikipedia.org It exhibits bactericidal activity against both Gram-negative and Gram-positive bacteria. nih.gov The mechanism of its antibacterial action is primarily attributed to its ability to disrupt the structural integrity of the bacterial cell membrane. nih.govnih.gov This disruption increases membrane permeability, leading to the leakage of essential intracellular components, such as potassium ions, which ultimately results in cell death. nih.govnih.gov Studies have shown that PEA can cause the permeabilization of Gram-negative cell envelopes and the solubilization of the plasmic membrane in certain Gram-positive bacteria like Staphylococcus aureus. nih.gov The lethal effect of PEA has also been linked to the inhibition of protein synthesis. nih.gov
The table below presents the inhibitory and bactericidal concentrations of phenethyl alcohol against various bacterial strains.
| Bacterial Strain | Type | Inhibitory Concentration (IC) (mM) | Bactericidal Concentration (BC) (mM) |
| Escherichia coli | Gram-negative | - | 90 - 180 |
| Pseudomonas aeruginosa | Gram-negative | - | 90 - 180 |
| Staphylococcus aureus | Gram-positive | - | 90 - 180 |
| Enterococcus faecium | Gram-positive | - | 90 - 180 |
| Concentration ranges are generalized from reported bactericidal data. nih.gov |
Antioxidant Activity
The antioxidant potential of phenethyl alcohol has been investigated using standard in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. d-nb.infonih.gov The results from these studies indicate that phenethyl alcohol possesses weak antioxidant activity. d-nb.infonih.gov In some studies, the IC₅₀ values for radical scavenging were found to be greater than 10,000 µg/mL, confirming a low antioxidant capacity for the parent compound. d-nb.info
In other classes of compounds, such as 3-substituted-2-oxindoles, fluorination has been observed to enhance antioxidant effects. nih.gov For instance, 5-fluoro-substituted oxindoles showed greater DPPH radical scavenging activity compared to their non-fluorinated or chloro-substituted counterparts. nih.gov This raises the possibility that the fluorine atom in this compound could potentially enhance its antioxidant properties relative to the parent phenethyl alcohol, a hypothesis that requires direct experimental validation.
Antiproliferative Activity
The evaluation of a compound's ability to inhibit the proliferation of cancer cells is a critical step in anticancer drug discovery. While phenethyl alcohol has been noted for its potential antitumor activity, detailed in vitro data from antiproliferative assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay are not widely reported for either phenethyl alcohol or its fluorinated derivatives like this compound. nih.gov Further investigation using various human cancer cell lines would be necessary to determine the antiproliferative potential and cytotoxic effects of this specific compound.
Metabolic Stability and Biotransformation Studies in Vitro Focus
Assessment of Metabolic Stability in Hepatic Microsomes (e.g., Rat and Human Liver Microsomes)
The metabolic stability of a compound is typically evaluated in vitro using liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly Cytochrome P450 (CYP) enzymes. These assays are crucial in early drug discovery to predict a compound's persistence in the body. The standard procedure involves incubating the test compound with pooled liver microsomes from humans and preclinical species like rats, along with necessary cofactors such as NADPH, which is essential for the function of most CYP enzymes.
Determination of Half-Life (t½) and Intrinsic Clearance (CLint)
During the incubation, samples are collected at various time points, and the concentration of the parent compound is measured, typically using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The rate of disappearance of the compound allows for the calculation of key pharmacokinetic parameters.
The in vitro half-life (t½) is the time required for the concentration of the compound to decrease by half. It is determined from the slope of the linear portion of the natural logarithm of the remaining compound concentration versus time.
The in vitro intrinsic clearance (CLint) represents the inherent ability of the liver enzymes to metabolize a drug, independent of other physiological factors like blood flow. It is calculated from the half-life and the concentration of microsomal protein used in the assay. These values are vital for predicting the in vivo hepatic clearance of a compound.
Without experimental data for 3-(3-Fluorophenyl)phenethyl alcohol, no specific values for t½ or CLint in either rat or human liver microsomes can be provided.
Metabolite Identification and Profiling
Metabolite identification is a critical step to understand the biotransformation pathways of a new chemical entity. This process involves incubating the parent drug with liver microsomes and then analyzing the reaction mixture using high-resolution mass spectrometry. By comparing the mass spectra of samples with and without the parent drug, potential metabolites can be identified based on their mass-to-charge ratios, which indicate specific metabolic reactions such as hydroxylation, oxidation, or conjugation.
For this compound, potential metabolic pathways could include oxidation of the ethyl alcohol moiety to an aldehyde and then a carboxylic acid, or hydroxylation on the aromatic rings. However, without experimental evidence, the actual metabolites remain unknown.
Influence of Fluorine Substitution on Metabolic Pathways
The introduction of a fluorine atom into a molecule can significantly alter its metabolic fate. Fluorine is a small, highly electronegative atom that forms a strong bond with carbon. This C-F bond is generally resistant to metabolic cleavage.
The placement of a fluorine atom on an aromatic ring, as in this compound, can influence metabolism in several ways:
Blocking of Metabolic Sites: Fluorine can be strategically placed at a position that is susceptible to hydroxylation, thereby blocking this metabolic pathway and increasing the compound's metabolic stability and half-life.
Altering Electronic Properties: The electron-withdrawing nature of fluorine can influence the reactivity of the entire molecule, potentially directing metabolism to other sites or altering the rate of existing metabolic pathways. For instance, it could affect the oxidation of the phenethyl alcohol side chain.
Shifting Metabolic Pathways: By blocking one pathway, the metabolic burden may shift to other parts of the molecule, potentially leading to the formation of different metabolites than the non-fluorinated analog.
However, the precise impact of the fluorine atom on the metabolic pathways of this compound can only be determined through direct experimental investigation. Without such studies, any discussion on its specific metabolic profile remains speculative.
Applications As Research Reagents and Building Blocks in Organic Synthesis
Precursors in Complex Molecule Synthesis
The phenethyl alcohol scaffold is a common feature in many bioactive molecules and serves as a valuable building block in synthetic chemistry. The presence of multiple C-H bonds on the aromatic rings of 3-(3-Fluorophenyl)phenethyl alcohol offers opportunities for late-stage functionalization, a powerful strategy for rapidly creating analogues of a parent compound.
One of the key modern techniques for modifying such structures is transition metal-catalyzed C-H functionalization. For instance, research on the meta-C-H arylation of phenethyl alcohol derivatives demonstrates that these compounds can be selectively modified to build greater molecular complexity. nih.gov A palladium-catalyzed reaction, using a removable oxime ether directing group, can introduce a new aryl group at the meta-position of the parent phenethyl alcohol ring. nih.gov This methodology is tolerant of various functional groups and has been successfully applied to a range of substituted phenethyl alcohols. nih.gov
Given these findings, it is conceivable that this compound could be a substrate for similar transformations. The fluorophenyl group would likely remain intact, while the other phenyl ring could undergo further arylation. Such a reaction would enable the synthesis of complex, multi-aryl structures that are of interest in medicinal chemistry and materials science.
Below is a table of representative meta-C-H arylations of phenethyl alcohol-derived oxime ethers, illustrating the scope of this transformation. A hypothetical entry for this compound is included to project its potential reactivity based on these established methods.
| Phenethyl Alcohol Derivative (as Oxime Ether) | Arylating Agent (Aryl Iodide) | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Phenethyl alcohol | 4-iodo-N,N-dimethylaniline | 2-(3-(4-(dimethylamino)phenyl)phenyl)ethan-1-ol derivative | 69 (mono- and di-arylated mixture) | nih.gov |
| 3-Methoxyphenethyl alcohol | 4-iodotoluene | 2-(3-methoxy-5-(p-tolyl)phenyl)ethan-1-ol derivative | 85 | nih.gov |
| 3-Chlorophenethyl alcohol | 1-iodo-4-methoxybenzene | 2-(3-chloro-5-(4-methoxyphenyl)phenyl)ethan-1-ol derivative | 91 | nih.gov |
| 3-(Trifluoromethoxy)phenethyl alcohol | 1-iodo-4-(tert-butyl)benzene | 2-(3-(4-(tert-butyl)phenyl)-5-(trifluoromethoxy)phenyl)ethan-1-ol derivative | 92 | nih.gov |
| Hypothetical: this compound | 1-iodo-4-nitrobenzene | 2-(3-(3-fluorophenyl)-5-(4-nitrophenyl)phenyl)ethan-1-ol derivative | Estimated >80 | N/A |
Chiral Auxiliary or Ligand Precursors
In asymmetric synthesis, chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.org Once the desired stereochemistry is established, the auxiliary is removed. Chiral alcohols are a common class of compounds used for this purpose, often being converted into chiral esters or ethers.
While there is no specific literature describing the use of this compound as a chiral auxiliary, its structure contains a stereogenic center at the alcohol-bearing carbon. If resolved into its individual enantiomers, (R)- and (S)-3-(3-Fluorophenyl)phenethyl alcohol could potentially serve as a chiral auxiliary. The general principle involves attaching the chiral alcohol to a molecule of interest, performing a diastereoselective reaction, and then cleaving the auxiliary.
Several other chiral alcohols with structural similarities to phenethyl alcohol have been successfully employed as chiral auxiliaries. For example, 8-phenylmenthol and trans-2-phenylcyclohexanol are well-established auxiliaries that have been used in a variety of asymmetric transformations, including Diels-Alder reactions and ene reactions. wikipedia.orgresearchgate.net These auxiliaries create a chiral environment around the reaction center, effectively blocking one face of the molecule and forcing the incoming reagent to attack from the less hindered side.
The table below summarizes some common chiral alcohol-based auxiliaries and their applications, providing a framework for the potential use of enantiomerically pure this compound.
| Chiral Auxiliary | Key Structural Feature | Typical Application | Reference |
|---|---|---|---|
| 8-Phenylmenthol | Phenyl group on a menthol (B31143) backbone | Asymmetric Diels-Alder reactions | researchgate.net |
| trans-2-Phenylcyclohexanol | Phenyl group adjacent to a hydroxyl on a cyclohexane (B81311) ring | Asymmetric ene reactions | wikipedia.org |
| (R)- and (S)-Pseudoephedrine | Amino alcohol | Asymmetric alkylation of amides | wikiwand.com |
| Oxazolidinones (derived from amino alcohols) | Heterocyclic structure derived from an amino alcohol | Asymmetric aldol (B89426) reactions, alkylations, and Diels-Alder reactions | wikipedia.orgwikiwand.com |
Conclusion and Future Research Directions
Current Understanding of 3-(3-Fluorophenyl)phenethyl alcohol and its Congeners
The current body of knowledge on this compound is primarily centered on its identity as a distinct chemical entity, with a defined molecular structure (C₁₄H₁₃FO) and mass. epa.gov It belongs to the broader family of fluorinated biaryl-like compounds, which are recognized as valuable motifs in pharmaceuticals, agrochemicals, and organic materials. rsc.org The core structure consists of a phenethyl alcohol moiety linked to a fluorophenyl group. This combination is significant; the phenethyl alcohol portion is found in various natural products and is used in fragrances and as a preservative, while the fluorophenyl group is a common feature in modern medicinal chemistry due to the ability of the fluorine atom to modulate properties like metabolic stability and binding affinity. wikipedia.org
Congeners, or related compounds, include simpler structures like 3-Fluorophenethyl alcohol and more complex polyhalogenated biaryls. rsc.orgapolloscientific.co.uk The synthesis of these molecules often involves sophisticated chemical reactions, such as the Negishi cross-coupling for creating fluorinated biaryls or halogen exchange reactions like the Swarts reaction for producing alkyl fluorides. rsc.orgunacademy.com Research has demonstrated that the inclusion of fluorine can significantly alter the electronic properties and reactivity of the molecule. rsc.orgacs.org While specific biological activities for this compound are not extensively documented in publicly accessible literature, its congeners, such as 3-(Trifluoromethyl)phenethyl alcohol, have been noted for their use in the synthesis of polymers. cymitquimica.com
Below is a data table summarizing key information for this compound and a selection of its congeners.
| Compound Name | Molecular Formula | CAS Number | Key Features/Applications |
| This compound | C₁₄H₁₃FO | 840522-20-5 | A fluorinated biaryl-like structure. epa.gov |
| Phenethyl alcohol | C₈H₁₀O | 60-12-8 | Found in essential oils; used in perfumery and as an antimicrobial. wikipedia.org |
| 3-Fluorophenethyl alcohol | C₈H₉FO | 52059-53-7 | A simpler fluorinated analog of phenethyl alcohol. apolloscientific.co.uk |
| 3-(Trifluoromethyl)phenethyl alcohol | C₉H₉F₃O | 351-53-1 | Used in the synthesis of various polymers. cymitquimica.com |
Emerging Trends and Unexplored Research Avenues
The field of fluorine chemistry is experiencing a renaissance, driven by the development of novel and more efficient fluorination techniques. youtube.com An emerging trend is the move away from harsh, traditional fluorinating agents towards milder, more selective methods. This opens up avenues for synthesizing complex fluorinated molecules like this compound with greater control and in higher yields. The development of new catalysts, such as those based on iron(III) fluoride, for cross-coupling reactions is also a significant area of advancement, promising more efficient ways to create the biaryl core of these molecules. wikipedia.org
A largely unexplored research avenue is the systematic investigation of the biological properties of this compound and its close congeners. While fluorinated compounds are prevalent in pharmaceuticals, the specific structure-activity relationships for this particular class of molecules are not well understood. Future research could focus on screening these compounds against a wide range of biological targets, including enzymes and receptors, to uncover potential therapeutic applications. Furthermore, the role of the fluorine atom's position on the phenyl ring (ortho, meta, or para) in influencing biological activity and metabolic stability presents a rich area for investigation.
Another area ripe for exploration is the use of these compounds as building blocks in supramolecular chemistry. The unique electronic properties conferred by the fluorine atom could be harnessed to direct the assembly of complex, ordered structures through non-covalent interactions.
Potential for Advanced Applications in Chemical Biology and Material Sciences
The unique properties of fluorinated compounds suggest significant potential for this compound in both chemical biology and material sciences.
In chemical biology , the introduction of a fluorine atom can be a powerful tool. Fluorine's high electronegativity and small size can lead to altered protein-ligand interactions. Therefore, this compound could serve as a scaffold for the design of novel molecular probes to study biological systems. For instance, by attaching reporter groups, these molecules could be used to visualize specific cellular components or processes. Moreover, the study of how fluorinated alcohols interact with and perturb lipid bilayers is an active area of research. nih.gov Insights from such studies could inform the design of molecules that modulate membrane protein function.
In the realm of material sciences , fluorinated polymers are known for their desirable properties, including thermal stability and chemical resistance. nih.gov Congeners like 3-(Trifluoromethyl)phenethyl alcohol are already used in polymer synthesis. cymitquimica.com There is an opportunity to explore the incorporation of this compound as a monomer into new polymeric materials. The presence of the fluorine atom and the biaryl-like structure could lead to materials with unique optical, electronic, or surface properties. For example, such polymers could find applications in advanced coatings, specialized textiles, or as components in electronic devices. The study of polyhalogenated biaryls as building blocks for organic materials is an ongoing effort, and this compound represents a valuable, yet underutilized, member of this class. rsc.org
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 3-(3-Fluorophenyl)phenethyl alcohol that influence its solubility and reactivity in organic synthesis?
- Methodological Answer : The compound’s hydrophobicity (XlogP = 3.2) suggests preferential solubility in organic solvents like dichloromethane. Its hydrogen bond donor/acceptor count (1/2) impacts crystallization and chromatographic behavior. The three rotatable bonds enable conformational flexibility, affecting interactions with biological targets. These properties guide solvent selection for reactions and purification (e.g., silica gel chromatography with ethyl acetate/hexane gradients) .
Q. What synthetic routes are commonly employed for the preparation of this compound?
- Methodological Answer : Deoxyfluorination of precursor alcohols using pentafluorophenyl (PFP) reagents is a viable route. Optimization involves temperature control (0–25°C) and stoichiometric ratios (1.2–1.5 equivalents of PFP) to minimize byproducts. Post-synthesis purification via silica gel chromatography improves yield. Alternative methods include Suzuki-Miyaura coupling for biphenyl scaffold construction before alcohol functionalization .
Q. What analytical techniques are critical for characterizing the purity and structure of this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS, ESI+) confirms molecular mass ([M+H]+ expected at m/z 231.1024). Reverse-phase HPLC (C18 column, 70:30 methanol/water) quantifies purity (>98%). ¹H/¹³C NMR assignments include δ 7.4–7.1 (aromatic protons), 3.8 (CH₂OH), and 2.8 (CH₂). Cross-validation with NIST spectral databases ensures structural accuracy .
Advanced Research Questions
Q. How can ¹⁹F NMR spectroscopy resolve contradictions in fluorination efficiency during synthesis?
- Methodological Answer : ¹⁹F NMR detects fluorine incorporation (chemical shift: -110 to -115 ppm vs. CFCl₃). Peak multiplicity discrepancies indicate regioisomeric impurities (e.g., para-fluorinated byproducts). Quantitative integration against an internal standard (hexafluorobenzene) validates reaction completion. Anomalous shifts suggest incomplete fluorination or degradation, necessitating reaction condition recalibration .
Q. What strategies address contradictions in reported biological activities of fluorinated phenethyl alcohol derivatives?
- Methodological Answer : Meta-analysis comparing assay conditions (cell lines, concentrations) across studies clarifies variability. Dose-response profiling differentiates pharmacological effects from nonspecific toxicity. Parallel evaluation of logP and metabolic stability (e.g., microsomal incubation) identifies structure-activity relationships. Contradictions may arise from divergent purity thresholds (>98% vs. <95%) .
Q. How does fluorine substitution at the 3-position influence electronic and steric properties in catalytic reactions?
- Methodological Answer : Fluorine’s electronegativity increases ring electron deficiency, enhancing susceptibility to nucleophilic aromatic substitution. Steric hindrance from the ortho-fluorine stabilizes planar transition states in Pd-catalyzed cross-couplings. Hammett σₘ values (-0.34) quantify electronic effects, while DFT calculations (B3LYP/6-31G*) model electrostatic potentials .
Q. What computational methods predict interactions of this compound with biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina) with homology-modeled receptors identifies binding residues. MD simulations (AMBER, 100 ns trajectories) assess complex stability. Validation against NIST’s thermodynamic data ensures model accuracy. QSAR models incorporating XlogP and topological polar surface area (20.2 Ų) predict bioavailability .
Q. How can regioselective fluorination challenges be mitigated during synthesis?
- Methodological Answer : Competing para-fluorination is suppressed using bulky ligands (BrettPhos) in Pd catalysis. Electrophilic fluorination with Selectfluor® at -78°C improves regioselectivity (>8:1, 3-F:4-F). Monitoring via TLC (hexane/ethyl acetate 3:1) and quenching with Na₂S₂O₃ minimizes over-fluorination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
